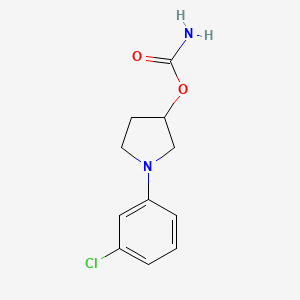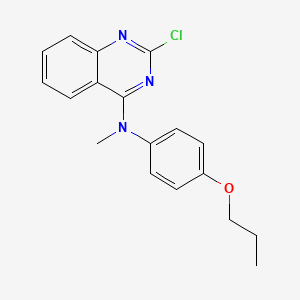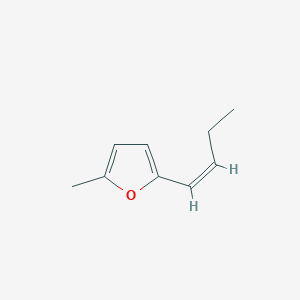![molecular formula C19H20O4 B12911099 Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl- CAS No. 144334-80-5](/img/structure/B12911099.png)
Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] is a complex organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound is notable for its unique structure, which includes a dimethoxyphenyl group and two furan rings connected by a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furan derivatives often involves various methods, including cross-coupling reactions and cyclization processes. For instance, the Suzuki–Miyaura cross-coupling reaction is a common method used to synthesize furan derivatives. This reaction typically involves the use of palladium catalysts and boronic acids under microwave irradiation . Another method involves the radical bromination of the methyl group followed by phosphonation and subsequent reactions with aldehydes .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of bio-based feedstocks. For example, furfural, a key precursor for many furan compounds, can be derived from agricultural residues such as oat hulls and sugarcane bagasse . The production process typically involves acid hydrolysis of hemicellulose to produce furfural, which can then be further processed to obtain various furan derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
Furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] undergoes various chemical reactions, including:
Oxidation: Furans can be oxidized to produce furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert furans to dihydrofurans or tetrahydrofurans.
Substitution: Electrophilic substitution reactions are common, where substituents such as halogens or alkyl groups are introduced into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of furans can yield furanones, while reduction can produce dihydrofurans .
Wissenschaftliche Forschungsanwendungen
Furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan, 2,2’-methylenebis[5-methyl-]: A simpler derivative with similar structural features but lacking the dimethoxyphenyl group.
2,5-Furandicarboxylic acid (FDCA): A bio-based compound used in the production of polymers and resins.
5-Methyl-2-furfurylfuran: Another furan derivative with a similar structure but different functional groups.
Uniqueness
Furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] is unique due to its specific structural features, including the presence of a dimethoxyphenyl group and two furan rings connected by a methylene bridge. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
144334-80-5 |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[(2,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C19H20O4/c1-12-5-9-16(22-12)19(17-10-6-13(2)23-17)15-8-7-14(20-3)11-18(15)21-4/h5-11,19H,1-4H3 |
InChI-Schlüssel |
VGZHMCRYQIUXMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(C2=C(C=C(C=C2)OC)OC)C3=CC=C(O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)

![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)

![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)



![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)
![2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B12911050.png)
![Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12911054.png)


